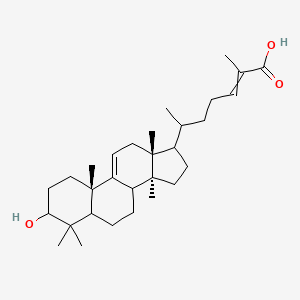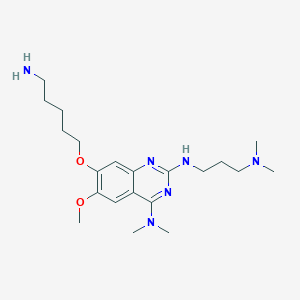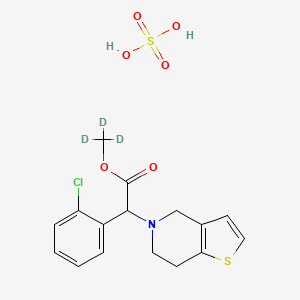
rac-Clopidogrel-d3 Hydrogen Sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Rac)-Clopidogrel-d3 (sulfate) is a deuterated form of Clopidogrel, a well-known antiplatelet medication used to prevent blood clots in patients with cardiovascular diseases. The deuterium atoms in (Rac)-Clopidogrel-d3 (sulfate) replace the hydrogen atoms, which can help in studying the pharmacokinetics and metabolic pathways of Clopidogrel.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Clopidogrel-d3 (sulfate) involves several steps, starting from the appropriate deuterated precursors. The key steps include:
Formation of the thienopyridine core: This involves the cyclization of deuterated precursors under acidic conditions.
Introduction of the ester group: This step involves esterification reactions using deuterated alcohols.
Industrial Production Methods
Industrial production of (Rac)-Clopidogrel-d3 (sulfate) follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Conducted in large reactors with precise control over temperature and pressure.
Purification: Using techniques such as crystallization, distillation, and chromatography to ensure high purity of the final product.
Quality control: Rigorous testing to ensure the compound meets pharmaceutical standards.
化学反应分析
Types of Reactions
(Rac)-Clopidogrel-d3 (sulfate) undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its parent alcohol form.
Substitution: Nucleophilic substitution reactions can replace the sulfate group with other functional groups
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium methoxide and potassium carbonate are used under basic conditions.
Major Products
Oxidation: Produces sulfoxides and sulfones.
Reduction: Yields the parent alcohol.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
科学研究应用
(Rac)-Clopidogrel-d3 (sulfate) has several applications in scientific research:
Pharmacokinetic studies: Used to study the absorption, distribution, metabolism, and excretion of Clopidogrel.
Metabolic pathway analysis: Helps in identifying the metabolic pathways and intermediates of Clopidogrel.
Drug interaction studies: Used to investigate potential interactions with other medications.
Biological research: Employed in studies related to platelet aggregation and cardiovascular diseases
作用机制
(Rac)-Clopidogrel-d3 (sulfate) works by inhibiting the P2Y12 receptor on platelets, preventing them from aggregating and forming clots. The deuterium atoms do not alter the mechanism of action but help in tracing the metabolic pathways. The inhibition of the P2Y12 receptor blocks the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, which is crucial for platelet aggregation .
相似化合物的比较
Similar Compounds
Clopidogrel: The non-deuterated form, widely used as an antiplatelet agent.
Prasugrel: Another thienopyridine antiplatelet agent with a similar mechanism of action.
Ticagrelor: A non-thienopyridine antiplatelet agent that also targets the P2Y12 receptor.
Uniqueness
(Rac)-Clopidogrel-d3 (sulfate) is unique due to the presence of deuterium atoms, which provide advantages in pharmacokinetic and metabolic studies. The deuterium atoms can slow down the metabolic rate, providing more detailed insights into the drug’s behavior in the body .
属性
分子式 |
C16H18ClNO6S2 |
|---|---|
分子量 |
422.9 g/mol |
IUPAC 名称 |
sulfuric acid;trideuteriomethyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate |
InChI |
InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/i1D3; |
InChI 键 |
FDEODCTUSIWGLK-NIIDSAIPSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O |
规范 SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


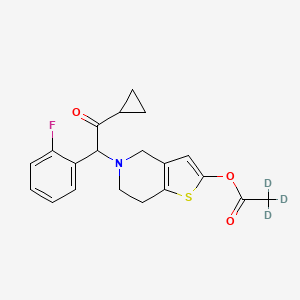
![[3,4-difluoro-2-(2-fluoro-4-methylanilino)phenyl]-[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone](/img/structure/B12427357.png)

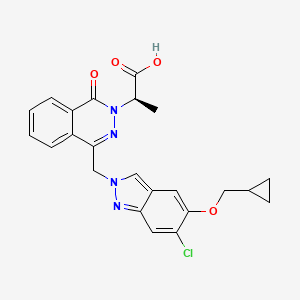
![1-[[7-[[4-(2,2,2-trifluoroethoxy)-3-(trifluoromethyl)phenyl]methoxy]-2H-chromen-3-yl]methyl]piperidine-4-carboxylic acid;hydrochloride](/img/structure/B12427371.png)
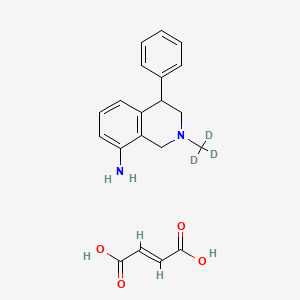
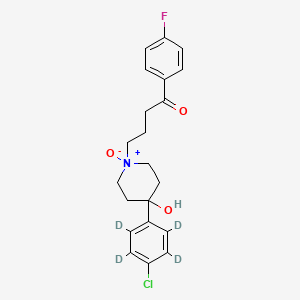
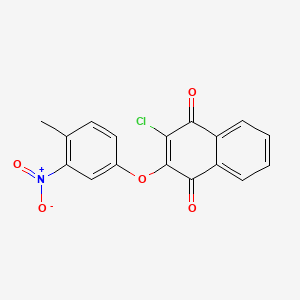


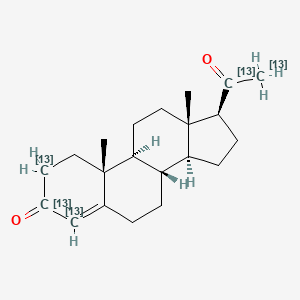
![(6aS,13bR)-11-chloro-1,2,3,4-tetradeuterio-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol](/img/structure/B12427428.png)
